molecular formula C14H22N2O2 B8563569 2-methyl-5-(3-morpholin-4-ylpropoxy)aniline

2-methyl-5-(3-morpholin-4-ylpropoxy)aniline

Cat. No.: B8563569
M. Wt: 250.34 g/mol
InChI Key: YELLOPUPFKYPAU-UHFFFAOYSA-N
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Description

2-methyl-5-(3-morpholin-4-ylpropoxy)aniline is a chemical compound that features a phenylamine core substituted with a morpholine ring via a propoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(3-morpholin-4-ylpropoxy)aniline typically involves the following steps:

    Nitration: The starting material, 2-methylphenol, undergoes nitration to form 2-methyl-5-nitrophenol.

    Reduction: The nitro group is then reduced to an amine group, yielding 2-methyl-5-aminophenol.

    Alkylation: The amine is then alkylated with 3-chloropropylmorpholine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(3-morpholin-4-ylpropoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

2-methyl-5-(3-morpholin-4-ylpropoxy)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of morpholine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-methyl-5-(3-morpholin-4-ylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(3-morpholin-4-yl-propoxy)-quinazoline: Another morpholine derivative with similar applications in medicinal chemistry.

    2-Methyl-5-(3-morpholin-4-yl-propoxy)-benzimidazole: Used in the synthesis of pharmaceutical compounds.

Uniqueness

2-methyl-5-(3-morpholin-4-ylpropoxy)aniline is unique due to its specific substitution pattern, which can confer distinct biological activities and synthetic utility compared to other morpholine derivatives.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2-methyl-5-(3-morpholin-4-ylpropoxy)aniline

InChI

InChI=1S/C14H22N2O2/c1-12-3-4-13(11-14(12)15)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10,15H2,1H3

InChI Key

YELLOPUPFKYPAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN2CCOCC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the 4-[3-(4-methyl-3-nitro-phenoxy)-propyl]-morpholine V-i (350 mg, 1.25 mmol) in 90% EtOH (15 mL) was treated with SnCl2.H2O (1.58 g, 6.24 mmol) and conc. HCl (1.04 mL, 12.5 mmol) and heated to reflux for 1 h. The cooled solution was concentrated under reduced pressure and taken to pH=8 with a saturated solution of NaHCO3 then extracted with EtOAc. The combined organics were dried (MgSO4), filtered and evaporated to the desired product V-g as a viscous yellow oil (306 mg, 98%). 1H NMR (300 MHz, CDCl3) δ 6.92 (d, J=8.8 Hz, 1H), 6.30-6.24 (m, 2H), 3.96 (t, J=6.3 Hz, 2H), 3.76-3.69 (m, 4H), 3.58 (s, 2H), 2.57-2.42 (m, 6H), 2.09 (s, 3H), 1.93 (dt, J=13.3, 6.5 Hz, 3H).
Name
4-[3-(4-methyl-3-nitro-phenoxy)-propyl]-morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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